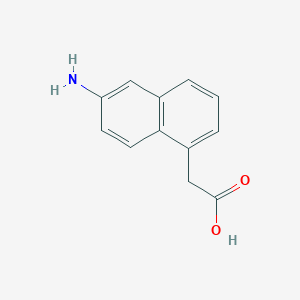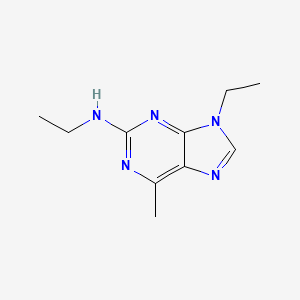![molecular formula C9H8N4S B11897537 1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)- CAS No. 328390-10-9](/img/structure/B11897537.png)
1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents under specific conditions.
Addition of the prop-2-yn-1-yl group: This can be done through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group.
Reduction: Reduction reactions could target the pyrazolo[3,4-d]pyrimidine core or the prop-2-yn-1-yl group.
Substitution: Various substitution reactions can occur, especially at the methylthio and prop-2-yn-1-yl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in materials science or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Pathway interference: Affecting various biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group.
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents.
Uniqueness
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the methylthio and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
328390-10-9 |
|---|---|
Fórmula molecular |
C9H8N4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1-prop-2-ynylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H8N4S/c1-3-4-13-8-7(5-12-13)9(14-2)11-6-10-8/h1,5-6H,4H2,2H3 |
Clave InChI |
LZIZCEMJICXOAR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1C=NN2CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


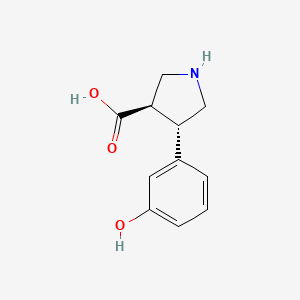


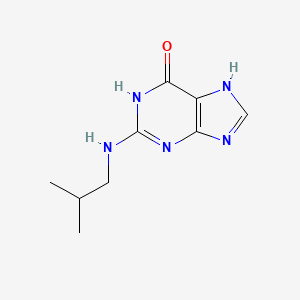
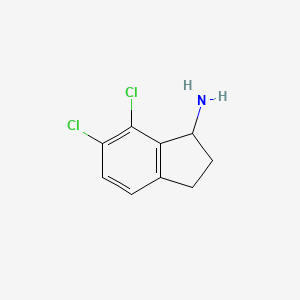
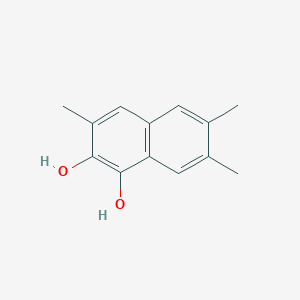

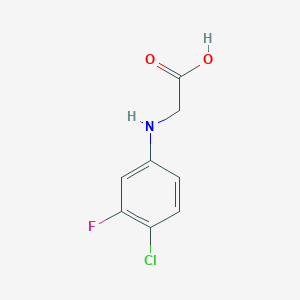

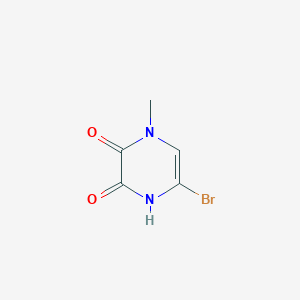
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
